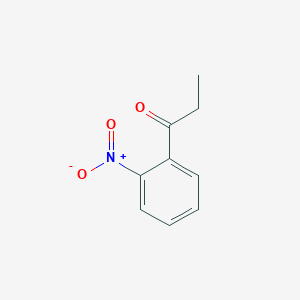

1-(2-Nitrophenyl)propan-1-one

Beschreibung

Contextualization within Organic Synthesis

In the broad field of organic synthesis, 1-(2-Nitrophenyl)propan-1-one is primarily recognized as a valuable precursor for the construction of more complex molecular architectures, particularly heterocyclic compounds. The presence of the ortho-nitro group is key to its utility, as it can be readily transformed into an amino group, which can then participate in intramolecular cyclization reactions with the adjacent ketone functionality.

One of the most common synthetic strategies involving this compound is Friedel-Crafts acylation, where nitrobenzene (B124822) is reacted with propanoyl chloride in the presence of a Lewis acid catalyst to introduce the acyl group. This method provides a direct route to the this compound scaffold.

Significance as a Research Substrate and Intermediate

The significance of this compound in research stems from its role as a key intermediate in the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and other biologically active molecules.

A prominent application of this compound is in reductive cyclization reactions . The nitro group can be selectively reduced to an amine using various reducing agents, such as iron in acetic acid (Fe/HOAc). nih.gov This newly formed amino group can then undergo an intramolecular condensation with the ketone to form a new heterocyclic ring. This strategy has been successfully employed in the synthesis of quinoline (B57606) and indole (B1671886) derivatives. For instance, derivatives of this compound have been used to synthesize 4-aminoquinolines and 3-acyl-1H-indoles. nih.gov In these reactions, the initial reduction of the nitro group is followed by a spontaneous or acid-catalyzed cyclization and subsequent dehydration to yield the aromatic heterocyclic system.

Research has shown that derivatives of this compound, such as 3-(1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-one, can undergo reductive cyclization using reagents like iron powder and hydrochloric acid (Fe/HCl) to produce indolylquinoline derivatives. mdpi.comresearchgate.net The mechanism involves the initial reduction of the nitro group to an amino group, which then attacks the carbonyl carbon to form a dihydroquinoline intermediate that subsequently aromatizes. mdpi.com

Furthermore, this compound serves as a building block in multi-step syntheses. For example, it can be a starting material for creating more elaborate structures that are then subjected to further transformations. Its derivatives have been utilized in the synthesis of aza-flavanones, highlighting its versatility as a precursor molecule. The strategic placement of the nitro and ketone groups allows for a controlled and predictable formation of complex ring systems, making it a reliable tool for synthetic chemists exploring new molecular entities.

Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 17408-15-0 nih.gov |

| Appearance | Not specified in provided results |

| Melting Point | Not specified in provided results |

| Boiling Point | Not specified in provided results |

| Solubility | Not specified in provided results |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-nitrophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRECTDZFQAWHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293615 | |

| Record name | 1-(2-nitrophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17408-15-0 | |

| Record name | NSC90987 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-nitrophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-nitrophenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 1 2 Nitrophenyl Propan 1 One

Established Synthetic Routes

The preparation of 1-(2-nitrophenyl)propan-1-one can be achieved through several distinct synthetic strategies. These methods often begin with readily available nitro-substituted aromatic compounds, which are then chemically modified to introduce the propanone side chain.

These routes rely on the chemical modification of nitrophenyl precursors to construct the desired propanone structure.

One notable synthetic pathway begins with 2-iodonitrobenzene and an aldehyde, such as propionaldehyde (B47417). This method does not directly yield the target ketone but proceeds through an alcohol intermediate. The reaction between 2-iodonitrobenzene and propionaldehyde forms 1-(2-nitrophenyl)propan-1-ol. This intermediate alcohol can then be oxidized using standard oxidizing agents to produce the final product, this compound. A documented synthesis yielded the alcohol intermediate in moderate amounts, demonstrating the viability of this approach.

Table 1: Synthesis via 2-Iodonitrobenzene

| Starting Material | Reagent | Intermediate Product | Yield |

|---|

Alternative precursor-based syntheses utilize other common starting materials like 2-nitrobenzyl cyanide or 2-nitrobenzaldehyde (B1664092).

When using 2-nitrobenzyl cyanide , the synthesis involves its reaction with a suitable organometallic reagent to introduce the ethyl ketone moiety. It is important to note that the precursor itself is typically synthesized via the nitration of benzyl (B1604629) cyanide, a reaction that produces a mixture of ortho and para isomers, with the para isomer often being the major product. This necessitates a purification step to isolate the required ortho-nitrobenzyl cyanide.

2-Nitrobenzaldehyde serves as another versatile precursor. It can be used in various condensation reactions to build the propanone side chain. The synthesis of 2-nitrobenzaldehyde itself has been the subject of extensive research, as it is a crucial intermediate for many pharmaceuticals. Traditional methods involving the nitration of benzaldehyde (B42025) often yield the meta isomer as the major product. However, alternative routes, such as the oxidation of 2-nitrotoluene (B74249) or the ozonolysis of 2-nitrocinnamic acid, have been developed to obtain the ortho isomer more efficiently. google.com Once obtained, 2-nitrobenzaldehyde can react with a suitable nucleophile to generate the carbon skeleton of this compound.

These reactions are fundamental in carbon-carbon bond formation and are employed to construct the target molecule or closely related structures.

The Claisen-Schmidt condensation is a specific type of aldol (B89426) condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen. wikipedia.org This reaction is widely used to synthesize chalcones and other α,β-unsaturated ketones. taylorandfrancis.com

In a relevant study, the Claisen-Schmidt condensation between 4-methoxyacetophenone and 2-nitrobenzaldehyde was investigated. jocpr.com Under conventional base-catalyzed conditions (NaOH in ethanol), the reaction did not proceed to the dehydrated chalcone (B49325). Instead, it stopped at the formation of the aldol addition product, 3-hydroxy-1-(4-methoxyphenyl)-3-(2-nitrophenyl)propan-1-one , which was isolated with a 59% yield. jocpr.com This demonstrates that while the direct synthesis of an unsaturated version of this compound via this method can be challenging, the underlying aldol addition provides a pathway to related β-hydroxy ketones. The presence of the nitro group on the benzaldehyde ring is suggested to decrease the reactivity of the carbonyl carbon, hindering the subsequent elimination step to form the chalcone. jocpr.com

Table 2: Aldol Product Formation from 2-Nitrobenzaldehyde

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

|---|

The Henry reaction, also known as the nitro-aldol reaction, is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. wikipedia.orgorganic-chemistry.org The primary products are β-nitro alcohols, which are valuable synthetic intermediates. wikipedia.org These products can be subsequently dehydrated to yield nitroalkenes, oxidized to α-nitro ketones, or reduced to form β-amino alcohols. wikipedia.org

This pathway is highly relevant for synthesizing compounds structurally related to this compound. For example, 2-nitrobenzaldehyde can be reacted with a nitroalkane like nitroethane in the presence of a base. This reaction would form 1-(2-nitrophenyl)-2-nitropropan-1-ol. The development of asymmetric Henry reactions, often using chiral metal catalysts, allows for the control of stereochemistry, which is crucial in pharmaceutical synthesis. The versatility of the β-nitro alcohol products makes the Henry reaction a powerful tool for creating a diverse range of nitrophenyl compounds. scirp.orgscirp.org

Reduction Reactions

The reduction of the carbonyl group in aromatic ketones to a secondary alcohol is a fundamental transformation in organic synthesis. For this compound, this reaction yields 1-(2-nitrophenyl)propan-1-ol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups like the nitro group. masterorganicchemistry.comchemguide.co.uk

The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate, typically from a protic solvent or during an aqueous workup, to afford the alcohol. youtube.com

A closely related synthesis is that of 2-(2-nitrophenyl)-1-phenylpropan-1-ol, which highlights the feasibility of such reductions in structurally similar compounds. researchgate.net While specific reaction conditions and yields for the direct reduction of this compound are not extensively detailed in the provided literature, the general principles of ketone reduction are well-established and highly applicable. blogspot.com

Table 1: Common Reducing Agents for Ketone Reduction

| Reducing Agent | Formula | Typical Solvents | Reactivity |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol, Water | Reduces aldehydes and ketones |

| Lithium Aluminium Hydride | LiAlH₄ | Diethyl ether, THF | Reduces aldehydes, ketones, esters, carboxylic acids |

Advanced Synthetic Strategies

Beyond simple reductions, more advanced strategies can be employed to synthesize or modify this compound, leveraging photochemical methods and specialized catalytic systems.

Photochemical reactions offer unique pathways for the synthesis of complex organic molecules. While direct photochemical synthesis of this compound is not a commonly cited method, the Photo-Fries rearrangement presents a plausible photochemical route to structurally related hydroxy aryl ketones. wikipedia.org This reaction involves the intramolecular rearrangement of a phenolic ester to an ortho- or para-hydroxy aryl ketone upon irradiation with UV light.

The mechanism of the Photo-Fries rearrangement is believed to proceed through a radical pathway, offering a different regioselectivity compared to the thermal, Lewis acid-catalyzed Fries rearrangement. wikipedia.org Although this method is not a direct synthesis of this compound itself, it exemplifies the potential of photochemical methods in the synthesis of aromatic ketones. ajchem-a.comdtic.mil Aromatic ketones can also be involved in various other photochemical transformations, such as photodissociation and photoreduction, highlighting the rich photochemistry of this class of compounds. libretexts.org

Catalysis plays a crucial role in modern organic synthesis by enabling efficient and selective transformations. For this compound, catalyst-mediated reactions can be used to modify the carbonyl group or to engage the molecule in carbon-carbon bond-forming reactions.

The conversion of ketones to their corresponding oximes or methoximes is a valuable derivatization and a key step in various synthetic pathways. The use of manganese chloride (MnCl₂) as a catalyst has been shown to be an effective and environmentally friendly method for the methoximation of aromatic aldehydes and ketones. This approach offers mild reaction conditions and good to excellent yields.

The reaction involves the condensation of the ketone with methoxylamine hydrochloride in the presence of a catalytic amount of MnCl₂·4H₂O. The catalyst likely acts as a Lewis acid, activating the carbonyl group towards nucleophilic attack by the methoxylamine. This methodology has been successfully applied to a range of aromatic ketones, and it is expected to be applicable to this compound.

Table 2: Manganese Chloride Catalyzed Methoximation of Aromatic Ketones

| Substrate (Aromatic Ketone) | Product (Methoxime) Yield (%) |

| Acetophenone | 95 |

| 4'-Methylacetophenone | 92 |

| 4'-Methoxyacetophenone | 88 |

| 4'-Chloroacetophenone | 96 |

| 4'-Nitroacetophenone | 98 |

| Data adapted from a study on eco-friendly methoximation of aromatic aldehydes and ketones. |

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, catalyzed by a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates. thieme-connect.com In the context of this compound, a Henry reaction with a nitroalkane would lead to the formation of a more complex molecule with both nitro and hydroxyl functionalities.

The use of solid base catalysts, such as layered double hydroxides (LDHs) or polymer-supported bases, offers several advantages over homogeneous catalysts, including ease of separation, reusability, and often milder reaction conditions. scirp.orgresearchgate.net For instance, the Henry reaction between 2-nitrobenzaldehyde and nitroethane has been reported to yield 2-nitro-1-(2-nitrophenyl)propan-1-ol, a compound structurally analogous to the expected product from the reaction of this compound with nitromethane. scirp.org The reaction can be carried out using solid base catalysts, demonstrating the feasibility of this approach for aromatic ketones. scribd.commdpi.com

Table 3: Examples of Solid Base Catalysts for the Henry Reaction

| Catalyst Type | Example Catalyst | Advantages |

| Layered Double Hydroxides (LDHs) | Hydrotalcite (Mg-Al LDH) | High activity, reusability |

| Polymer-Supported Bases | Polystyrene-supported tributylammonium (B8510715) chloride | Easy separation, potential for reuse |

| Metal-Organic Frameworks (MOFs) | ZIF-8, UiO-66-NH₂ | High surface area, tunable basicity |

Green Chemistry Principles in Synthetic Applications

The traditional synthesis of this compound often involves Friedel-Crafts acylation, a reaction known for its use of stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which can generate significant chemical waste. wikipedia.orgpharmacyfreak.com In recent years, a shift towards more environmentally benign methodologies has led to the exploration of greener alternatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use and disposal. For Friedel-Crafts acylation, the use of solid acid catalysts under solvent-free conditions has been investigated. While specific examples for the synthesis of this compound are not extensively documented, methodologies using heterogeneous catalysts like zinc oxide (ZnO) have shown promise for the acylation of various aromatic compounds. organic-chemistry.org These reactions often proceed under milder conditions and allow for easier catalyst recovery and reuse. The application of such a system to the acylation of nitrobenzene (B124822) would be a significant step towards a greener synthesis of the target compound.

Another approach involves the use of methanesulfonic anhydride (B1165640) as a promoter for the Friedel-Crafts acylation of carboxylic acids with aromatic compounds. This method can be performed with minimal waste, as it does not involve metallic or halogenated components. acs.org

Table 1: Examples of Solvent-Free Acylation Conditions

| Catalyst/Promoter | Acylating Agent | Aromatic Substrate (Example) | Conditions | Yield | Reference |

| Zinc Oxide (ZnO) | Acyl Chlorides | Activated/Unactivated Arenes | Room Temperature | Good | organic-chemistry.org |

| Methanesulfonic Anhydride | Carboxylic Acids | Aryl Compounds | Not specified | Good | acs.org |

Note: This table presents general methodologies that could be adapted for the synthesis of this compound.

The use of water as a solvent in organic synthesis is a key goal of green chemistry due to its non-toxic, non-flammable, and abundant nature. However, Friedel-Crafts reactions are traditionally conducted under anhydrous conditions because the Lewis acid catalysts are highly water-sensitive. Research into water-tolerant Lewis acids or Brønsted acid catalysts is ongoing. Heteropolyacids have been identified as efficient and environmentally friendly catalysts for Friedel-Crafts acylation, demonstrating superior activity to conventional acids like H₂SO₄ or zeolites in some cases. researchgate.net The development of a water-based system for the acylation of deactivated arenes like nitrobenzene remains a significant challenge but would offer substantial environmental benefits.

Reducing the energy consumption of chemical processes is a core principle of green chemistry. This can be achieved by developing reactions that proceed under milder conditions, such as lower temperatures and pressures. The use of highly active, reusable heterogeneous catalysts, such as zeolites, clays, and metal-organic frameworks (MOFs), can facilitate Friedel-Crafts acylation under less harsh conditions compared to traditional methods. eurekaselect.comresearchgate.net These solid acid catalysts offer advantages in terms of separation, recycling, and reuse, contributing to a more sustainable process. eurekaselect.com For instance, iron-based nanoparticles embedded in a graphitic layer have been shown to be stable heterogeneous catalysts for Friedel-Crafts acylation. eurekaselect.com

Derivatization Techniques for Enhanced Synthetic Utility

This compound possesses two reactive sites: the carbonyl group and the α-carbon, which can be functionalized to create a diverse range of derivatives for various synthetic applications.

Alkylation: The α-carbon of this compound can be alkylated following its deprotonation to form an enolate. The presence of the electron-withdrawing nitro group can influence the acidity of the α-protons. The α-alkylation of ketones with alcohols, facilitated by nickel catalysis under solvent-free conditions, represents a green approach to this transformation. rsc.org This "borrowing hydrogen" methodology avoids the need for pre-functionalized alkylating agents.

Table 2: General Conditions for α-Alkylation of Ketones

| Catalyst | Alkylating Agent | Base | Solvent | Temperature | Reference |

| Ni/SiO₂-Al₂O₃ | Alcohols | Catalytic amount | Solvent-free | Not specified | rsc.org |

| Manganese-complexes | Primary Alcohols | Not specified | Not specified | Not specified | researchgate.net |

Note: This table outlines general methods applicable to ketones; specific adaptation for this compound may be required.

Alkylidene Formation: The Knoevenagel condensation provides a pathway to the formation of α,β-unsaturated ketones, which are valuable synthetic intermediates. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgresearchgate.net Reacting this compound with an aldehyde in the presence of a base like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) would yield the corresponding alkylidene derivative. wikipedia.orgresearchgate.net

Oximation: The carbonyl group of this compound can be readily converted to an oxime by reaction with hydroxylamine. wikipedia.org This reaction is a standard method for the characterization and protection of ketones. wikipedia.org The resulting oxime can serve as a precursor for various other functional groups, for example, it can be rearranged to an amide via the Beckmann rearrangement. masterorganicchemistry.com

Methoximation: Similarly, reaction with O-methylhydroxylamine yields the corresponding methoxime. A Chinese patent describes the synthesis of 2-nitroacetophenone O-methyloxime, a closely related compound. The procedure involves dissolving the ketone in ether, followed by the addition of concentrated hydrochloric acid and stirring at room temperature. google.com This suggests a viable route for the methoximation of this compound.

Table 3: General Conditions for Oximation and Methoximation of Ketones

| Reaction | Reagent | Catalyst/Solvent | Conditions | Product | Reference |

| Oximation | Hydroxylamine (NH₂OH) | Weakly acidic medium | Not specified | Oxime | byjus.com |

| Methoximation | O-Methylhydroxylamine | Ether / Conc. HCl | Room Temperature | Methoxime | google.com |

Note: Conditions are based on general procedures and analogous compounds.

Formation of Spectroscopic Probes through Chemical Derivatization

The chemical structure of this compound allows for its derivatization into spectroscopic probes, which are molecules designed to detect or quantify other chemical species or to report on the local environment through changes in their spectroscopic properties.

A notable example of such a derivatization involves the reaction of this compound with pinacolborane. This reaction leads to the formation of an isopropyl boronate ester. This derivative can function as a spectroscopic probe specifically for aromatic ketones. The underlying principle of this application lies in the change in the spectroscopic signature of the molecule upon interaction with the target analyte.

In a broader context, the chemical functionalities of this compound, namely the nitro group and the ketone, are amenable to various chemical transformations to introduce fluorogenic or chromogenic moieties. For instance, the nitro group can be reduced to an amine, which can then be coupled with a fluorophore or a chromophore. This strategy is a common approach for designing fluorescent probes. The general scheme for such a derivatization would involve the following steps:

Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group (-NH₂) using a suitable reducing agent.

Coupling Reaction: The resulting aminophenyl propanone is then reacted with a molecule containing a fluorescent or chromophoric group that has a reactive functional group (e.g., an isothiocyanate, a succinimidyl ester, or a sulfonyl chloride) capable of forming a covalent bond with the amino group.

This derivatization results in a new molecule where the spectroscopic properties of the attached dye are influenced by the local chemical environment of the original this compound scaffold. While specific examples of fluorescent probes derived directly from this compound are not extensively detailed in the literature, the chemical principles for their creation are well-established in the field of analytical chemistry. The development of such probes is crucial for applications in bio-imaging and chemical sensing.

Below is a table summarizing the key reactants and products in the formation of a spectroscopic probe from this compound.

| Reactant | Reagent | Product | Application |

| This compound | Pinacolborane | Isopropyl boronate ester | Spectroscopic probe for aromatic ketones |

Chemical Reactivity and Mechanistic Investigations of 1 2 Nitrophenyl Propan 1 One

Intramolecular Reaction Mechanisms

The intramolecular reactivity of 1-(2-nitrophenyl)propan-1-one is dominated by photochemical processes initiated by the absorption of UV light. The ortho-nitrobenzyl moiety is a well-known photo-labile system, and its chemistry provides the framework for understanding the behavior of this specific ketone.

Photochemical Rearrangements

Upon irradiation with UV light, 2-nitrobenzyl compounds undergo a characteristic series of intramolecular rearrangements. The primary photochemical event is not centered on the ketone functional group, but rather involves the nitro group abstracting a hydrogen atom from the adjacent alkyl chain. This process is a hallmark of o-nitrobenzyl photochemistry and sets the stage for the subsequent formation of intermediates and final products.

The accepted mechanism for the photoreaction of o-nitrobenzyl compounds begins with the photoexcitation of the nitro group. Following excitation, an intramolecular hydrogen atom is abstracted by one of the oxygen atoms of the nitro group from the benzylic carbon (the α-carbon of the propanone side chain). This hydrogen, located at a γ-position relative to the nitro group's oxygen, is readily accessible through a stable six-membered cyclic transition state. This initial step is a rapid and efficient intramolecular redox reaction, leading to the formation of a biradical intermediate which quickly rearranges.

The intramolecular hydrogen abstraction results in the formation of a transient quinonoid species known as an aci-nitro compound, or nitronic acid. This intermediate is the primary photoproduct and is central to the subsequent chemical pathways. The aci-nitro tautomer has a characteristic absorption at approximately 400 nm, allowing its detection and study through techniques like laser flash photolysis.

This aci-nitro intermediate is acidic and can exist in a pH-dependent protolytic equilibrium with its corresponding anion. The position of this equilibrium, influenced by solvent basicity and pH, is critical as it dictates the dominant subsequent reaction channel. uni-konstanz.de

The decay of the aci-nitro intermediate proceeds through two major competing pathways, with the outcome determined by the protonation state of the intermediate. uni-konstanz.de

Nitrosobenzene Derivative Formation: From the neutral, undissociated aci-nitro compound, a rearrangement occurs to form a nitrosobenzene derivative. uni-konstanz.de For this compound, this pathway would lead to the formation of 2-nitroso-propiophenone. This reaction proceeds without the release or cleavage of the side chain.

β-Elimination: This pathway occurs from the anionic form of the aci-nitro intermediate. uni-konstanz.de The elimination results in the cleavage of the bond between the benzylic carbon and the rest of the side chain, leading to the formation of 2-nitrosotoluene and other products. This β-elimination is distinct from the classical Norrish Type II reaction, which involves hydrogen abstraction by an excited carbonyl group to form a 1,4-biradical that subsequently cleaves. wikipedia.org In this case, the elimination is driven by the electronic rearrangement of the aci-nitro anion.

The balance between these two channels can be controlled by adjusting the pH or basicity of the solution, thereby shifting the equilibrium between the aci-nitro compound and its anion. uni-konstanz.de

Influence of the Nitro Group on Intramolecular Reactivity

The nitro group is a powerful electron-withdrawing substituent that profoundly influences the electronic properties and reactivity of the aromatic ring to which it is attached.

The nitro group exerts a strong deactivating effect on the benzene (B151609) ring towards electrophilic aromatic substitution. This deactivation arises from two primary electronic mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.

Resonance Effect (-M or -R): The nitro group can withdraw pi-electron density from the aromatic ring via resonance. This effect delocalizes the ring's electrons onto the nitro group, creating positive charges at the ortho and para positions.

These combined effects make the benzene ring significantly less nucleophilic and therefore less reactive towards electrophiles. Furthermore, the resonance structures show that the electron density is most depleted at the ortho and para positions. Consequently, the meta position is the least deactivated (or relatively more electron-rich), directing incoming electrophiles to substitute at this position.

Data Tables

Table 1: Photolysis Quantum Yields of Related 1-(2-Nitrophenyl)ethyl Compounds

The following table presents quantum yield (Φ) data for the photolysis of compounds structurally related to this compound, demonstrating the efficiency of the photochemical reaction.

| Compound | Quantum Yield (Φ) | Wavelength (nm) | Conditions |

| 1-(2-Nitrophenyl)ethyl phosphate ("caged Pi") | 0.53 - 0.63 | 342 | Aqueous solution, pH 7.1 |

| Various 1-(2-nitrophenyl)ethyl caged compounds | 0.39 - 0.48 | Not specified | MeCN/H₂O (1:1) |

Data is for illustrative purposes based on closely related structures as specific data for this compound was not available in the cited literature. The efficiency of the primary photochemical process is generally high for this class of compounds. uni-konstanz.deresearchgate.net

Impact on Nucleophilic Addition Reactivity

The reactivity of the carbonyl group in this compound towards nucleophilic addition is governed by a combination of electronic and steric factors originating from its molecular structure. The presence of a nitro group (-NO2) in the ortho position of the phenyl ring significantly influences the electrophilicity of the carbonyl carbon.

Electronic Effects:

The nitro group is a potent electron-withdrawing group. Through its negative inductive (-I) and negative resonance (-M) effects, it withdraws electron density from the aromatic ring and, by extension, from the propanoyl group. youtube.comambeed.com This withdrawal of electron density makes the carbonyl carbon more electron-deficient and, therefore, more electrophilic. biosynth.com An increase in the electrophilicity of the carbonyl carbon enhances its susceptibility to attack by nucleophiles, thereby increasing the rate of nucleophilic addition reactions. biosynth.com For instance, p-nitrobenzaldehyde is known to be more reactive toward nucleophilic additions than p-methoxybenzaldehyde precisely because the electron-withdrawing nitro group polarizes the carbonyl group more effectively.

Steric Effects:

Conversely, the location of the nitro group at the ortho position introduces significant steric hindrance around the carbonyl center. The bulky nitro group can physically obstruct the trajectory of an incoming nucleophile as it approaches the carbonyl carbon. Generally, nucleophilic attack on a carbonyl group occurs at a specific angle, often referred to as the Bürgi-Dunitz angle (approximately 107°), and steric congestion can hinder this optimal approach. In substituted acetophenones, ortho substituents are known to cause steric inhibition of conjugation and can physically block incoming reactants. This steric impediment tends to decrease the rate of nucleophilic addition.

The net reactivity of this compound in nucleophilic addition reactions is a result of the interplay between these activating electronic effects and deactivating steric effects. While the electron-withdrawing nature of the nitro group makes the carbonyl carbon electronically more reactive, the steric bulk of the same group provides a physical barrier to nucleophilic attack. The predominant effect can depend on the nature and size of the attacking nucleophile. Small nucleophiles might be less affected by steric hindrance and react faster due to the electronic activation, whereas bulkier nucleophiles may be significantly slowed down by the steric clash with the ortho-nitro group.

Table 1: Factors Influencing Nucleophilic Addition Reactivity of this compound

| Factor | Origin | Effect on Carbonyl Carbon | Impact on Reaction Rate |

|---|---|---|---|

| Electronic | Ortho-nitro group (-I, -M effects) | Increased electrophilicity (more positive character) | Activation (rate increase) |

| Steric | Ortho-nitro group (spatial bulk) | Hindered access for nucleophile | Deactivation (rate decrease) |

Intermolecular Reaction Mechanisms

Reactions with Cyanide and Acylium Ion Formation

Research has indicated that this compound undergoes reaction with cyanide. biosynth.com This reaction is characteristic of ketones and involves the nucleophilic addition of the cyanide ion (CN⁻) to the electrophilic carbonyl carbon. The initial step results in the formation of a tetrahedral cyanohydrin intermediate.

However, the reaction pathway for this compound has been noted to proceed further to generate acylium ions with the concurrent release of hydrogen cyanide gas. biosynth.com This suggests a more complex mechanism following the initial nucleophilic attack. A plausible pathway involves the initial formation of the cyanohydrin, which, under specific reaction conditions (e.g., acidic catalysis), could undergo dehydration. The presence of the ortho-nitro group can influence the stability of intermediates. The formation of an acylium ion (R-C=O⁺) implies the cleavage of the bond between the carbonyl carbon and the phenyl ring, a process that is not typical for simple cyanohydrin chemistry and suggests the involvement of subsequent rearrangement or fragmentation steps facilitated by the specific substitution pattern of the aromatic ring.

Electron Transfer Processes

The chemical behavior of this compound is also characterized by its participation in electron transfer processes. The nitroaromatic moiety is a well-established electron acceptor. This property is demonstrated by its role as an electron acceptor in the chemistry of isoxazoles. biosynth.com The low-lying π* orbitals of the nitro group can readily accept an electron to form a radical anion. This ability to accept electrons makes this compound a potential oxidant in certain reactions and a key component in processes initiated by single-electron transfer (SET). The stability of the resulting radical anion is enhanced by the delocalization of the negative charge over the aromatic ring and the nitro group.

Nucleophilic Substitution Reactions

While nucleophilic addition to the carbonyl group is a primary reaction pathway, the structure of this compound also allows for the possibility of nucleophilic aromatic substitution (SNAAr). For an SNAAr reaction to occur, two main conditions must be met: the aromatic ring must be electron-deficient, and there must be a suitable leaving group.

The powerful electron-withdrawing nitro group makes the aromatic ring of this compound significantly electron-poor. youtube.com This deactivation of the ring towards electrophilic attack conversely activates it towards nucleophilic attack. The electron density is particularly depleted at the ortho and para positions relative to the nitro group. In this molecule, the propanoyl group is at an ortho position. A nucleophile could potentially attack the ring at a position activated by the nitro group. For a substitution reaction to complete, a leaving group would need to be displaced. In the parent molecule, there isn't a conventional leaving group like a halide. However, if a derivative, such as 1-(2-nitro-4-halophenyl)propan-1-one, were used, the halogen would be highly activated towards displacement by a nucleophile due to the combined electron-withdrawing effects of the nitro and propanoyl groups. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing substituents. youtube.com

Electrochemical Reaction Mechanisms

Cyclic Voltammetry and Chronoamperometry Studies

The electrochemical behavior of this compound can be investigated using techniques such as cyclic voltammetry (CV) and chronoamperometry. These methods are instrumental in elucidating electron transfer mechanisms and the kinetics of coupled chemical reactions. nih.gov

Cyclic Voltammetry (CV): A typical cyclic voltammogram of a nitroaromatic compound in an aprotic solvent would show a reversible or quasi-reversible one-electron reduction wave at a certain potential (E₁), corresponding to the formation of a radical anion (ArNO₂⁻•).

ArNO₂ + e⁻ ⇌ ArNO₂⁻•

The stability of this radical anion determines the reversibility of the wave. If the radical anion is stable on the timescale of the CV experiment, a corresponding oxidation peak will be observed on the reverse scan. Further reduction at more negative potentials (E₂) can lead to the formation of a dianion or other reduced species, often in irreversible steps.

Chronoamperometry: This technique involves stepping the electrode potential to a value where the electron transfer reaction occurs and monitoring the resulting current as a function of time. For an electrochemical reaction followed by a chemical step (an EC mechanism), chronoamperometry can be used to determine the rate constant of the chemical reaction. nih.gov In the case of this compound, this could involve studying the stability and subsequent reactions of the electrochemically generated nitro radical anion.

Table 2: Predicted Electrochemical Data for this compound

| Technique | Predicted Observation | Mechanistic Insight |

|---|---|---|

| Cyclic Voltammetry | Reversible or quasi-reversible reduction peak (E₁) | Formation of a stable or semi-stable nitro radical anion. |

| Irreversible reduction peak(s) at more negative potentials (E₂) | Further reduction of the nitro group and/or carbonyl group. | |

| Chronoamperometry | Current decay profile following potential step | Provides kinetic information on electron transfer and any coupled chemical reactions of the generated intermediates. |

Determination of Electron Transfer Numbers and Diffusion Coefficients

The electrochemical reduction of nitroaromatic compounds, such as this compound, is a complex process that typically involves multiple electron and proton transfer steps. The initial step in aprotic media is generally a one-electron transfer to form a nitro radical anion uchile.cl. Subsequent reduction steps can lead to the formation of the nitroso, hydroxylamine, and eventually the amine derivative, with the total number of electrons transferred being up to six for the complete reduction to an amine uchile.clacs.org.

| Compound | Temperature (K) | Diffusion Coefficient (10⁻⁵ cm²/s) |

|---|---|---|

| Phenol | 298.15 | 1.03 |

| Aniline | 298.15 | 1.05 |

| Pyridine | 298.15 | 1.14 |

| 2-Nitrophenol | 298.15 | 0.98 |

| 3-Nitrophenol | 298.15 | 0.99 |

| 4-Nitrophenol | 298.15 | 0.97 |

Analysis of Heterogeneous Rate Constants

The heterogeneous rate constant (k⁰) is a key parameter that quantifies the kinetics of the electron transfer reaction at the electrode-solution interface. For the reduction of aromatic nitro compounds, these rate constants can be very rapid, making their measurement challenging, especially in the highly resistive aprotic solvents often used to stabilize the resulting radical anions utexas.edu. The rate of electron transfer can be influenced by the electrode material, the solvent, and the molecular structure of the analyte utexas.edu.

The initial one-electron reduction of nitrobenzene (B124822) derivatives is generally a fast process. For instance, the heterogeneous rate constant for the reduction of nitrobenzene in dimethylformamide (DMF) has been a subject of study to understand the kinetics of this class of compounds utexas.edu. While specific values for this compound are not provided in the available literature, the table below presents illustrative heterogeneous rate constants for the reduction of related compounds to provide a general understanding of the kinetics involved.

| Compound | Solvent | Electrode | Heterogeneous Rate Constant (k⁰) (cm/s) |

|---|---|---|---|

| Nitrobenzene | DMF | Mercury | ~0.1 - 1.0 |

| p-Nitroacetophenone | Acetonitrile | Glassy Carbon | Value not specified, but studied |

| Methyl Viologen | Acetonitrile | Platinum | 0.82 ± 0.05 |

| Methyl Viologen | Acetonitrile | Bismuth | 0.59 ± 0.04 |

Delineation of the EC Reaction Mechanism

The electrochemical reduction of nitroaromatic compounds often follows an EC (Electrochemical-Chemical) reaction mechanism, where an initial electron transfer (E) is followed by a chemical reaction (C) of the electrogenerated species cam.ac.uk. For a compound like this compound, the initial electrochemical step (E) is the reversible one-electron reduction to form the corresponding nitro radical anion.

The presence of the adjacent propanoyl group in this compound can influence the stability and reactivity of the intermediates formed during the reduction, potentially leading to subsequent intramolecular reactions, which will be discussed in the following section.

Mechanistic Aspects of Cyclization Reactions

Reductive Cyclization Pathways to Heterocyclic Systems

The presence of a carbonyl group ortho to a nitro group in this compound provides a structural motif that is amenable to reductive cyclization reactions to form various heterocyclic systems. The general mechanism involves the reduction of the nitro group to a more nucleophilic nitrogen species, such as a nitroso, hydroxylamine, or amine group, which then undergoes an intramolecular cyclization by attacking the electrophilic carbonyl carbon.

The specific heterocyclic product formed depends on the extent of the reduction of the nitro group and the reaction conditions. For example, reduction to the hydroxylamine level can lead to the formation of cyclic nitrones or N-hydroxy heterocyclic compounds. More extensive reduction to the amine allows for intramolecular condensation with the ketone to form an enamine, which can then tautomerize or undergo further reactions to yield stable heterocyclic rings such as indoles or quinolines, depending on the subsequent reaction steps and the nature of the substituents.

This synthetic strategy is a powerful tool in organic chemistry for the construction of nitrogen-containing heterocyclic frameworks, which are prevalent in many biologically active molecules and natural products. The choice of reducing agent and reaction conditions allows for control over the reduction pathway and, consequently, the final cyclized product.

Advanced Spectroscopic Characterization and Analytical Methodologies for 1 2 Nitrophenyl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and signal multiplicities, a precise map of atomic connectivity can be constructed.

Proton (¹H) NMR Analysis

Carbon-13 (¹³C) NMR Analysis

Similar to proton NMR, specific experimental ¹³C NMR data for 1-(2-Nitrophenyl)propan-1-one is not extensively documented. A predicted ¹³C NMR spectrum would exhibit distinct signals for each unique carbon atom in the molecule. The carbonyl carbon would be expected to resonate at a significantly downfield chemical shift, typically in the range of 190-210 ppm. The aromatic carbons would appear in the region of 110-150 ppm, with their precise shifts dictated by the electronic effects of the nitro and acyl substituents. The aliphatic carbons of the ethyl group would be observed at upfield positions.

Theoretical NMR Chemical Shift Prediction (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a powerful computational approach used to predict NMR chemical shifts with a high degree of accuracy. This quantum mechanical method calculates the magnetic shielding tensors for each nucleus in a molecule, from which the chemical shifts can be derived. A GIAO calculation for this compound would provide theoretical ¹H and ¹³C chemical shifts that could be compared with experimental data, aiding in the definitive assignment of all resonances. Such calculations are performed by first optimizing the molecular geometry at a suitable level of theory, followed by the NMR property calculation itself. While specific GIAO prediction data for this compound is not available in the reviewed literature, this methodology remains a critical tool for the structural verification of novel or complex organic molecules.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the various vibrational modes of its functional groups. Key expected vibrational frequencies include:

C=O Stretch: A strong absorption band is anticipated in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone.

NO₂ Stretch: Two distinct and strong absorption bands are expected for the nitro group; an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch in the range of 1345-1385 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be observed just below 3000 cm⁻¹.

C-N Stretch: A weaker absorption corresponding to the C-N bond is also expected.

While a specific experimental FT-IR spectrum for this compound is not provided in the available literature, these predicted frequencies are based on well-established correlations for similar organic structures.

Vibrational Assignment and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for elucidating the molecular structure of compounds like this compound. thermofisher.comscialert.net These methods probe the vibrational modes of a molecule, providing a unique spectral fingerprint. thermofisher.com While experimental spectra offer valuable information, a complete and precise assignment of the numerous vibrational bands to specific molecular motions can be complex. To achieve this, theoretical calculations are often employed.

The process typically involves optimizing the molecular geometry and calculating harmonic vibrational frequencies using computational methods, such as Density Functional Theory (DFT). scispace.comresearchgate.net A subsequent Potential Energy Distribution (PED) analysis is crucial for characterizing the nature of the vibrational modes. researchgate.netnih.gov PED analysis quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, or torsions) to each normal vibrational mode. nih.gov This allows for unambiguous assignments, especially in cases where vibrational coupling occurs, meaning a single vibrational mode is a mixture of several types of motion. nih.gov

For a molecule like this compound, key vibrational modes would include:

C-H stretching: Associated with the aromatic ring and the aliphatic propane (B168953) chain.

C=O stretching: A strong, characteristic band from the ketone functional group.

NO2 stretching: Asymmetric and symmetric stretching modes of the nitro group, which are typically strong in the infrared spectrum.

C-C stretching: Vibrations within the phenyl ring and the propanone backbone.

Bending and Torsional Modes: Various in-plane and out-of-plane bending motions (scissoring, rocking, wagging, twisting) of the molecular framework.

The table below illustrates the type of data obtained from a PED analysis for a related nitroaromatic compound, providing a framework for how this compound would be analyzed. scispace.com

| Wavenumber (cm⁻¹) | Assignment | Potential Energy Distribution (PED) Contribution (%) |

| ~3100-3000 | ν(C-H) aromatic | ν(C-H) (95-98%) |

| ~2980-2900 | ν(C-H) aliphatic | ν(C-H) (96-99%) |

| ~1700 | ν(C=O) | ν(C=O) (85%), ν(C-C) (10%) |

| ~1520 | νas(NO₂) | νas(NO₂) (80%), δ(C-H) (15%) |

| ~1350 | νs(NO₂) | νs(NO₂) (75%), ν(C-N) (12%) |

| ~1600-1450 | ν(C=C) aromatic | ν(C=C) (60-80%) |

| Note: This table is illustrative and based on typical values for similar functional groups. Specific values for this compound would require dedicated experimental and computational analysis. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of photons promotes electrons from a ground state to a higher energy excited state, with the wavelength of maximum absorption (λmax) corresponding to specific electronic transitions (e.g., π→π* or n→π*).

Correlation of Absorption and Electrochemical Properties

UV-Vis spectroelectrochemistry is a powerful technique that combines UV-Vis spectroscopy with electrochemistry to study the electronic properties of molecules as they undergo oxidation or reduction. researchgate.net By applying a potential to a solution of the compound, changes in its electronic structure can be induced and simultaneously monitored by changes in the absorption spectrum. researchgate.net This allows for the characterization of electrochemically generated species, such as radical anions or cations.

For this compound, this technique could be used to study the reduction of the nitro group, a common electrochemical process for nitroaromatic compounds. The correlation of changes in the UV-Vis spectrum with the applied potential can provide valuable information about the energy levels of the molecular orbitals (specifically the HOMO and LUMO) involved in the electronic transitions and the redox processes.

Theoretical UV-Vis Spectral Parameter Estimation (TD-DFT Method)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. researchgate.netscilit.com It calculates the energies of electronic transitions from the ground state to various excited states. mdpi.comrsc.org This theoretical approach is invaluable for interpreting experimental UV-Vis spectra, assigning absorption bands to specific electronic transitions, and understanding the nature of the excited states. mdpi.comresearchgate.net

The TD-DFT calculation for this compound would predict the λmax values, the oscillator strengths (which relate to the intensity of the absorption), and the molecular orbitals involved in each transition. For instance, the calculations could distinguish between π→π* transitions, typically associated with the aromatic system, and n→π* transitions, involving the non-bonding electrons of the carbonyl oxygen.

| Parameter | Description |

| λmax (nm) | Wavelength of maximum absorbance for a specific electronic transition. |

| Oscillator Strength (f) | A dimensionless quantity indicating the theoretical probability of an electronic transition. |

| Major MO Contribution | The specific molecular orbitals (e.g., HOMO, LUMO) involved in the transition. |

| This table describes the parameters obtained from a TD-DFT calculation. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide information about its chemical structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. amazonaws.com The GC separates volatile components of a mixture, which are then introduced one by one into the mass spectrometer for detection and identification. umanitoba.ca For a pure compound like this compound, GC-MS confirms its purity and provides its mass spectrum.

The mass spectrum is generated by ionizing the molecule, typically through electron ionization (EI), which causes the molecule to fragment in a reproducible pattern. This fragmentation pattern acts as a "molecular fingerprint" and can be used to confirm the structure of the compound by identifying characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy. nih.gov Unlike standard mass spectrometry, which provides a nominal mass (to the nearest integer), HRMS can determine the exact mass to several decimal places. nih.govosti.gov This high precision allows for the unambiguous determination of a molecule's elemental formula, as each unique combination of atoms has a slightly different exact mass. nih.gov For this compound, with the chemical formula C₉H₉NO₃, HRMS would be used to confirm this composition. biosynth.com

| Parameter | Value | Source |

| Molecular Formula | C₉H₉NO₃ | biosynth.comsigmaaldrich.com |

| Nominal Mass | 179 amu | Calculated |

| Monoisotopic (Exact) Mass | 179.058243 u | Calculated |

| This table presents the mass-related properties of this compound that would be confirmed by HRMS. |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Derivatized Analytes

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by tandem mass spectrometry. For a compound like this compound, direct analysis by LC-MS/MS can be challenging due to its moderate polarity and potentially poor ionization efficiency in common electrospray ionization (ESI) sources. To overcome these limitations, chemical derivatization is a frequently employed strategy. meliomics.com Derivatization aims to modify the analyte's chemical structure to enhance its chromatographic retention, improve its ionization efficiency, and increase the specificity of detection. meliomics.com

For this compound, the primary target for derivatization is the ketone functional group. A number of reagents are known to react specifically with carbonyl groups to form derivatives that are more amenable to LC-MS/MS analysis.

Girard's Reagents (T and P): Girard's reagents, such as Girard's Reagent T (GirT) and Girard's Reagent P (GirP), are cationic derivatizing agents that react with ketones and aldehydes to form stable hydrazones. nih.gov These reagents introduce a pre-existing positive charge (a quaternary ammonium (B1175870) or pyridinium (B92312) group, respectively) into the analyte molecule. nih.govnih.gov This "charge-tagging" strategy significantly enhances the ionization efficiency in positive-ion ESI-MS, leading to a substantial increase in sensitivity. nih.govupenn.edu The derivatization reaction is typically carried out under mild acidic conditions. mdpi.com The resulting derivatized this compound can be readily separated by reversed-phase LC and detected with high sensitivity using MS/MS in Multiple Reaction Monitoring (MRM) mode.

2,4-Dinitrophenylhydrazine (DNPH): DNPH is a classic derivatization reagent for carbonyl compounds that has been adapted for LC-MS applications. researchgate.netepa.gov It reacts with the ketone group of this compound to form a 2,4-dinitrophenylhydrazone derivative. This derivatization enhances the hydrophobicity of the molecule, leading to improved retention on reversed-phase HPLC columns. thermofisher.com While traditionally used for UV detection, DNPH derivatives can also be analyzed by mass spectrometry, often using atmospheric pressure chemical ionization (APCI) or ESI in negative ion mode, which can provide high sensitivity and selectivity. researchgate.net

The table below illustrates a hypothetical LC-MS/MS analysis of this compound derivatized with Girard's Reagent T. The mass transitions shown are typical for MRM experiments, where a specific precursor ion is selected and fragmented to produce a characteristic product ion, ensuring high selectivity for the analyte.

| Analyte | Derivatization Reagent | Derivative Structure | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|---|---|

| This compound | Girard's Reagent T | [C14H21N4O3]+ | 309.16 | 250.12 (Loss of trimethylamine) | Positive ESI |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) with On-Tissue Derivatization

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly within tissue sections without the need for labeling. nih.gov However, the detection of certain small molecules, including those with carbonyl groups like this compound, can be hampered by low ionization efficiency and interference from the biological matrix. nih.gov On-tissue chemical derivatization (OTCD) is an approach that addresses these challenges by chemically modifying the target analyte directly on the tissue surface prior to MALDI analysis, thereby enhancing its detection and imaging capabilities. nih.govalfa-chemistry.com

For the analysis of this compound, OTCD would involve the application of a derivatization reagent that specifically reacts with its ketone functionality. This reaction would introduce a tag that improves the analyte's ionization efficiency, making it more readily detectable by the mass spectrometer.

Girard's Reagents for On-Tissue Derivatization: Girard's reagents (P or T) are highly suitable for OTCD of carbonyl-containing compounds. nih.govacs.orgnih.gov These reagents can be sprayed uniformly onto the tissue section, where they react with the ketone group of this compound. The introduction of a permanently charged quaternary ammonium or pyridinium moiety significantly enhances the signal intensity in MALDI-MSI. nih.govacs.org This allows for the sensitive mapping of the compound's distribution across the tissue, providing valuable information in various research contexts. The derivatization reaction on-tissue is typically followed by the application of a MALDI matrix, and the tissue is then analyzed by the MALDI-MSI instrument.

The following table summarizes the key aspects of using on-tissue derivatization with Girard's Reagent P for the MALDI-MSI analysis of this compound.

| Technique | Analyte | Derivatization Reagent | Target Functional Group | Principle of Enhancement | Expected Outcome |

|---|---|---|---|---|---|

| MALDI-MSI | This compound | Girard's Reagent P | Ketone | Introduction of a permanent positive charge (pyridinium ion), increasing ionization efficiency. | Enhanced signal intensity and spatial visualization of the analyte's distribution in tissue. |

X-ray Diffraction (XRD) Crystallography

Single-crystal X-ray diffraction (SCXRD) is an analytical technique that provides the most precise and unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. carleton.eduanton-paar.com The technique involves irradiating a single crystal of the material with a beam of X-rays and analyzing the resulting diffraction pattern. anton-paar.com The positions and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice. carleton.edu

A comprehensive search of crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported in the publicly available literature to date. However, if a suitable single crystal of the compound were grown, SCXRD analysis would yield a wealth of structural information at the atomic level. This would include:

Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.

Bond Lengths: The precise distances between bonded atoms.

Bond Angles: The angles formed between three connected atoms.

Torsion (Dihedral) Angles: The angles describing the rotation around a chemical bond, which define the conformation of the molecule.

Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that dictate the packing of molecules in the crystal.

The following table presents hypothetical, yet chemically reasonable, geometric parameters for this compound that would be determined from a single-crystal X-ray diffraction study.

| Parameter | Atoms Involved | Hypothetical Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-NO2 | 1.48 Å |

| Bond Angle | C-C(O)-C | 118° |

| Bond Angle | O-N-O | 124° |

| Torsion Angle | C(aromatic)-C(aromatic)-C(carbonyl)-O | -150° |

A powerful approach in modern structural chemistry is the combination of experimental techniques like SCXRD with theoretical calculations. Computational methods, particularly those based on Density Functional Theory (DFT), can be used to perform a geometry optimization of a molecule in the gas phase. mdpi.com This process calculates the lowest energy arrangement of the atoms, providing a theoretical structure with its own set of geometric parameters. youtube.comscm.com

Comparing the experimental geometric parameters obtained from SCXRD with those calculated from theoretical models serves several important purposes:

Validation of Computational Methods: A close agreement between experimental and calculated structures validates the accuracy of the chosen theoretical model and basis set for that class of molecules.

Understanding Intermolecular Forces: Discrepancies between the gas-phase computational structure and the solid-state experimental structure can often be attributed to the effects of crystal packing and intermolecular interactions in the solid state. This comparison can, therefore, provide insight into the nature and strength of these forces.

Interpretation of Spectroscopic Data: A reliable computed structure can aid in the assignment and interpretation of vibrational spectra (e.g., IR and Raman).

The table below provides a hypothetical comparison between experimental (from SCXRD) and computational (from DFT calculations) geometric parameters for this compound.

| Geometric Parameter | Atoms | Hypothetical Experimental (XRD) Value | Hypothetical Computational (DFT) Value | Hypothetical Difference |

|---|---|---|---|---|

| Bond Length (Å) | C=O | 1.210 | 1.215 | -0.005 |

| Bond Length (Å) | C-NO2 | 1.480 | 1.488 | -0.008 |

| Bond Angle (°) | C-C(O)-C | 118.0 | 118.5 | -0.5 |

| Torsion Angle (°) | C-C-C=O | -150.0 | -155.2 | 5.2 |

Advanced Analytical Derivatization Strategies for Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, but for compounds that lack a strong chromophore or fluorophore, achieving high sensitivity with standard UV-Vis or fluorescence detectors can be difficult. Pre-column derivatization is a strategy where the analyte is reacted with a labeling agent before injection into the HPLC system. This process introduces a fluorescent tag onto the analyte molecule, dramatically increasing the sensitivity of detection. nih.gov

For this compound, the ketone functional group is the ideal target for fluorescent derivatization. Hydrazine-containing fluorescent reagents are particularly effective for this purpose, as they react with carbonyls to form stable, highly fluorescent hydrazones. nih.gov

Dansyl Hydrazine (B178648) as a Fluorescent Labeling Reagent: Dansyl hydrazine (5-(dimethylamino)naphthalene-1-sulfonylhydrazide) is a widely used fluorescent derivatization reagent for aldehydes and ketones. thermofisher.comnih.gov The reaction with this compound would proceed under mild acidic conditions to yield a highly fluorescent dansylhydrazone derivative. This derivative can be easily separated from the excess reagent and byproducts using reversed-phase HPLC. The resulting derivatized analyte can be detected with high sensitivity using a fluorescence detector, with excitation and emission wavelengths typically in the UV and visible regions, respectively. This approach allows for the quantification of this compound at very low concentrations.

The following table summarizes a typical pre-column fluorescent derivatization procedure for this compound using dansyl hydrazine for HPLC analysis.

| Parameter | Description |

|---|---|

| Derivatization Reagent | Dansyl Hydrazine |

| Reaction Conditions | Acidic catalyst (e.g., trifluoroacetic acid), reaction at elevated temperature (e.g., 60°C) |

| HPLC Column | Reversed-phase C18 |

| Detection Method | Fluorescence Detection |

| Typical Excitation Wavelength | ~340 nm |

| Typical Emission Wavelength | ~520 nm |

Specific Derivatization for Enhanced Mass Spectrometry Sensitivity

For compounds like this compound, which possess a ketone functional group, achieving high sensitivity in mass spectrometry (MS), particularly with electrospray ionization (ESI), can be challenging due to their neutral character and sometimes inefficient ionization. ddtjournal.com Chemical derivatization is a powerful pre-analytical strategy employed to overcome these limitations. This process involves converting the target analyte into a derivative with physicochemical properties that are more favorable for MS analysis, thereby enhancing ionization efficiency, improving chromatographic behavior, and increasing the specificity and selectivity of detection. spectroscopyonline.comchromatographyonline.com

The primary goal of derivatization in this context is to introduce a moiety into the structure of this compound that is readily ionizable. ddtjournal.com For ketones, a widely adopted and effective approach is the reaction with hydrazine-based reagents to form stable hydrazone derivatives. nih.gov These reagents typically contain a permanently charged group or a functional group that is easily protonated, such as a tertiary or quaternary amine. nih.gov This significantly boosts the signal intensity in positive-ion mode ESI-MS.

Furthermore, derivatization can be tailored to introduce a specific fragmentation pattern upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). ddtjournal.com The derivatizing agent can be designed to produce a common, characteristic product ion, which is invaluable for targeted analyses like multiple reaction monitoring (MRM). ddtjournal.com MRM experiments monitor specific precursor-to-product ion transitions, drastically reducing chemical noise and improving the signal-to-noise ratio, which leads to lower limits of detection. chromatographyonline.com

Several hydrazine-containing reagents are effective for the derivatization of ketones like this compound. The reaction involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a C=N bond, resulting in a hydrazone.

Table 1: Common Derivatization Reactions for Ketones

| Derivatizing Agent | Abbreviation | Target Functional Group | Resulting Derivative | Enhancement Mechanism |

| 2,4-Dinitrophenylhydrazine | DNPH | Ketone | Hydrazone | Introduction of easily detectable chromophore; produces characteristic fragments. ddtjournal.comnih.gov |

| Dansyl Hydrazine | Dns-Hz | Ketone | Dansylhydrazone | Introduces a highly ionizable dimethylamino group for enhanced ESI sensitivity. ddtjournal.com |

| Girard's Reagent T | GR-T | Ketone | Hydrazone | Introduces a permanently charged quaternary ammonium group for high ionization efficiency. spectroscopyonline.com |

The selection of the derivatizing agent allows for the fine-tuning of the analytical method. For instance, 2,4-Dinitrophenylhydrazine (DNPH) reacts with the ketone to form a 2,4-dinitrophenylhydrazone. In negative-ion mode, these derivatives can produce common product ions, which are useful for MRM transitions. ddtjournal.com In contrast, reagents like Dansyl Hydrazine or Girard's Reagents introduce a moiety that is readily protonated or already carries a positive charge, making them ideal for highly sensitive detection in positive-ion ESI-MS. ddtjournal.comspectroscopyonline.com

The impact of such derivatization on mass spectrometry parameters is significant. The mass of the precursor ion ([M+H]⁺) is shifted by the mass of the derivatizing agent minus the mass of a water molecule. This mass shift moves the analyte to a higher m/z region, which can be beneficial in reducing interference from low-mass chemical noise. The true analytical power comes from the predictable fragmentation, which enables highly sensitive and selective MRM assays.

Table 2: Illustrative Mass Spectrometry Data for Derivatized this compound

| Analyte Form | Precursor Ion (m/z) [M+H]⁺ | Key Product Ion(s) (m/z) | Monitored Transition (MRM) | Expected Sensitivity Enhancement |

| Underivatized this compound | 180.2 | Varies; often low intensity | N/A | Baseline |

| DNPH Derivative | 360.3 | 163.1 (from DNPH moiety) | 360.3 → 163.1 | Significant ddtjournal.com |

| Dansyl Hydrazine Derivative | 413.5 | 171.1 (Dansyl moiety fragment) | 413.5 → 171.1 | High ddtjournal.com |

Note: The m/z values are calculated based on the most common isotopes and are illustrative of a typical derivatization outcome.

By converting this compound into a derivative, analysts can overcome its inherent analytical challenges. This strategic chemical modification leads to substantial improvements in ionization efficiency and provides specific, high-intensity fragmentation pathways, collectively resulting in a significant enhancement of mass spectrometry sensitivity and selectivity. chromatographyonline.comnih.gov

Computational and Theoretical Chemistry Studies on 1 2 Nitrophenyl Propan 1 One

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic structure of many-body systems. It is used to predict a wide range of molecular properties with a good balance between accuracy and computational cost. For 1-(2-nitrophenyl)propan-1-one, DFT studies would provide a comprehensive understanding of its intrinsic molecular characteristics.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, this process also involves a conformational analysis to identify the various low-energy conformers and the global minimum energy structure.

This analysis is typically performed by systematically rotating the dihedral angles associated with the propanone and nitro groups relative to the phenyl ring. The energy of each conformation is calculated, and the structures corresponding to energy minima are identified as stable conformers. The relative energies of these conformers provide information about their population distribution at a given temperature. The optimized geometry of the most stable conformer provides key data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 | C-C-C (ring) | 120.0 |

| C-N | 1.47 | C-C-N | 118.0 |

| N-O | 1.22 | O-N-O | 124.0 |

| C=O | 1.23 | C-C=O | 120.0 |

| C-C (chain) | 1.52 | C-C-C (chain) | 110.0 |

| C(ring)-C(carbonyl) | 1.50 | C(ring)-C(carbonyl)-C | 119.0 |

| C-C-N-O | - | - | 180.0 (planar) |

| C-C-C=O | - | - | 0.0 (planar) |

Note: This table is hypothetical and for illustrative purposes. Actual values would be obtained from DFT calculations.

Vibrational Frequency Calculations

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds. The theoretical spectra can be compared with experimental data, if available, to validate the computational model. Furthermore, the analysis of these vibrational modes provides a detailed picture of the molecule's dynamic behavior. Key vibrational modes for this compound would include the C=O stretch of the ketone, the symmetric and asymmetric stretches of the nitro group, and various vibrations of the phenyl ring.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=O stretch | 1700-1680 |

| C=C stretch (aromatic) | 1600-1450 |

| NO₂ asymmetric stretch | 1550-1520 |

| NO₂ symmetric stretch | 1350-1320 |

| C-N stretch | 870-840 |

Note: This table is hypothetical. Actual frequencies are obtained from DFT calculations and may be scaled to better match experimental values.

Electronic Structure Analysis

The electronic properties of a molecule are crucial for understanding its reactivity, stability, and spectroscopic characteristics. DFT provides several avenues to analyze the electronic structure of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is likely to be localized on the phenyl ring and the propanone group, while the LUMO is expected to be concentrated on the electron-withdrawing nitro group. The distribution of these orbitals provides insights into the sites of electrophilic and nucleophilic attack.

Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 4.0 |